Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate

CAS No.: 1365481-13-5

Cat. No.: VC2589263

Molecular Formula: C8H15NO5S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365481-13-5 |

|---|---|

| Molecular Formula | C8H15NO5S |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | tert-butyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3 |

| Standard InChI Key | ZGFOJWQAHCHOLG-UHFFFAOYSA-N |

| SMILES | CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

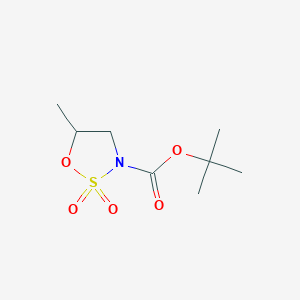

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate features a five-membered heterocyclic ring with specific arrangement of heteroatoms. The 1,2,3-oxathiazolidine core contains an oxygen atom at position 1, a sulfur atom at position 2, and a nitrogen atom at position 3. The sulfur atom is in the oxidized state (2,2-dioxide or S(=O)2), while the nitrogen atom is functionalized with a tert-butoxycarbonyl group. Additionally, a methyl substituent is present at position 5 of the ring, which introduces a stereogenic center that can exist in either the (S)- or (R)-configuration.

The presence of the Boc protecting group serves multiple purposes, including enhancing the stability of the compound and protecting the nitrogen atom during various chemical transformations. This structural feature makes the compound particularly valuable in synthetic sequences where controlled reactivity is essential.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1365481-13-5 |

| IUPAC Name | tert-butyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

| Molecular Formula | C8H15NO5S |

| Molecular Weight | 237.28 g/mol |

| Standard InChI | InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3 |

| InChIKey | ZGFOJWQAHCHOLG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

| PubChem Compound ID | 75525943 |

The compound's molecular structure contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of approximately 237.28 g/mol. Commercial preparations typically have a purity of around 98%, indicating the high-quality standards maintained for research-grade material .

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity and Transformations

Reaction Patterns

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate exhibits various chemical reactivity patterns that make it valuable in synthetic chemistry. The presence of the oxathiazolidine ring, the sulfone group, and the Boc protecting group creates multiple reactive sites that can participate in different types of chemical transformations.

Key reaction types include:

-

Oxidation reactions: Further modification of functional groups within the molecule

-

Reduction reactions: Selective reduction of specific functional groups

-

Nucleophilic substitution reactions: Occurring at reactive sites within the molecule

-

Protection/deprotection sequences: Utilizing the Boc group for controlled reactivity

These reactions often require specific reagents and carefully controlled conditions to achieve the desired selectivity and yield. The choice of reagents and conditions depends on the specific transformation targeted and the functional groups present in the molecule.

Structure-Reactivity Relationships

The structure of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate directly influences its chemical reactivity. The oxathiazolidine ring system provides a rigid structural framework, while the sulfone group and the tert-butoxycarbonyl group contribute to its electronic properties and reactivity patterns.

The stereochemistry at the 5-position (the carbon bearing the methyl group) can significantly impact the compound's reactivity and selectivity in various chemical transformations. This stereochemical influence is particularly important in asymmetric synthesis and in the development of stereochemically pure pharmaceutical intermediates.

Applications in Scientific Research

Synthetic Chemistry Applications

In synthetic organic chemistry, tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate serves as a valuable building block for the construction of more complex molecules. Its well-defined stereochemistry and reactivity profile make it particularly useful in stereoselective synthesis and in the preparation of chiral compounds with specific three-dimensional structures.

The compound finds applications as:

-

A protected form of amino acid derivatives in peptide synthesis

-

An intermediate in the synthesis of biologically active compounds

-

A chiral auxiliary in asymmetric synthesis

-

A building block in the preparation of specialized reagents and catalysts

These applications highlight the compound's versatility and importance in modern synthetic chemistry, particularly in areas where stereochemical control is critical.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate and related compounds serve important roles in drug discovery and development. The oxathiazolidine scaffold has been incorporated into various drug candidates and has shown promise in different therapeutic areas.

Specific applications in medicinal chemistry include:

-

Serving as a protected intermediate in the synthesis of drug candidates

-

Contributing to the development of novel therapeutic agents

-

Providing a structurally rigid component that can influence drug-target interactions

-

Offering opportunities for the introduction of specific stereochemistry in drug molecules

The compound's unique structural features make it particularly valuable in the targeted synthesis of potential pharmaceutical agents with precise three-dimensional structures.

Comparison with Related Compounds

Structural Analogs

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate belongs to a family of related compounds with varying substituents and structural features. Comparisons with structural analogs provide insights into structure-activity relationships and guide the development of new derivatives with enhanced properties.

Key structural variations include:

-

Different protecting groups in place of the tert-butoxycarbonyl group

-

Alternative substituents at the 5-position instead of the methyl group

-

Various oxidation states of the sulfur atom

-

Regioisomeric arrangements of the heteroatoms in the ring system

These structural variations can significantly impact the chemical reactivity, stability, and potential applications of the resulting compounds.

Comparative Properties and Applications

The properties and applications of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate can be compared with those of related compounds to highlight its unique characteristics. For example, compounds lacking the Boc protecting group may exhibit different reactivity patterns, while those with alternative substituents at the 5-position may show different stereochemical properties.

Comparative studies of these related compounds provide valuable information about structure-property relationships and guide the selection of specific derivatives for particular applications. Such comparisons are essential for optimizing compound properties and for developing more effective synthetic methods and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume